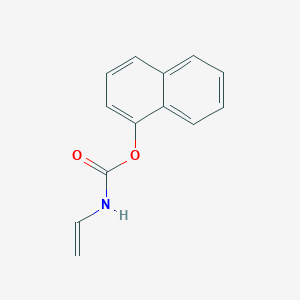
Naphthalen-1-yl ethenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl ethenylcarbamate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Naphthalen-1-yl ethenylcarbamate typically involves the reaction of naphthalene derivatives with ethenylcarbamate precursors. One common method involves the use of solid sodium hydroxide as a base in the presence of ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Naphthalen-1-yl ethenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl ethenylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other naphthalene derivatives. In biology, it has been studied for its antimicrobial and antioxidant properties . In medicine, it is being explored for its potential use in drug development due to its cytotoxic and anti-inflammatory activities . Additionally, it has industrial applications in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl ethenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell wall synthesis and metabolism . The compound’s effects are mediated through its binding to key enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Naphthalen-1-yl ethenylcarbamate can be compared with other naphthalene derivatives, such as naphthalen-1-yl phenazine-1-carboxamide and naphthalen-1-yl-selenyl acetic acid . These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific combination of antimicrobial, antioxidant, and anti-inflammatory properties.
Propiedades
Número CAS |
88309-46-0 |
|---|---|
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-ethenylcarbamate |
InChI |
InChI=1S/C13H11NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15) |
Clave InChI |
ZOLXLJDUUXZNPW-UHFFFAOYSA-N |
SMILES canónico |
C=CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















